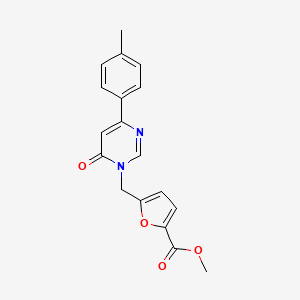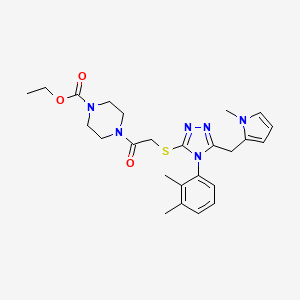
4-Chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the preparation of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride is achieved by reacting stoichiometric amounts of different hydroxy-1-methylpiperidine betaine hydrochlorides . Another example is the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid from S-glutamic acid, which includes a key step of chemoselective methylenation with dimethyltitanocene . These methods suggest that the synthesis of 4-Chloro-1-methylpiperidine-4-carboxylic acid; hydrochloride could potentially involve similar selective functionalization and protection strategies.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the conformation of the piperidine ring and the position of substituents. For example, the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride exhibit a chair conformation with various substituents in equatorial or axial positions . The polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride also show different conformations and hydrogen bonding patterns . These findings can be extrapolated to infer that the molecular structure of 4-Chloro-1-methylpiperidine-4-carboxylic acid; hydrochloride would also feature a chair conformation with specific substituent orientations influencing its properties.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their functional groups and molecular conformation. The papers describe hydrogen bonding interactions, such as those in the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride , and the formation of infinite chains and polar ribbons in the polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride . These interactions are crucial for the stability and reactivity of the compounds. The synthesis of other related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves steps like regioselective deprotonation and methylation . These reactions could be relevant when considering the reactivity of the chloro and carboxylic acid functional groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structures. The presence of hydroxyl, carboxylate, and other substituents affects properties like solubility, melting point, and reactivity. The FTIR and NMR spectra provide information about the inequivalence of the piperidine ring and the presence of hydrogen bonds . The X-ray diffraction methods used to study the polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride reveal details about the crystal packing and intermolecular interactions . These analytical techniques could be applied to determine the properties of 4-Chloro-1-methylpiperidine-4-carboxylic acid; hydrochloride, predicting its behavior in various chemical environments.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
The study of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride reveals insights into the molecular structure and conformation of related compounds. It highlights the chair conformation of the piperidinium ring, which has implications for understanding the chemical behavior and interactions of similar compounds. The research also elaborates on the disorder within molecules, confirmed by X-ray diffraction experiments, and the formation of homoconjugated cations with short asymmetrical and symmetrical OHO hydrogen bonds, contributing to our understanding of molecular interactions and stability (Dega-Szafran et al., 2006).
Chemical Synthesis and Reactions
Research into the vinylfluoro group as an acetonyl cation equivalent provides insight into synthetic pathways for creating derivatives of 4-hydroxy pipecolic acid, demonstrating the group's reactivity under acidic conditions. This has broader implications for synthetic organic chemistry, particularly in the synthesis of complex organic molecules and potential pharmaceuticals (Purkayastha et al., 2010).
NMR Spectroscopy Applications
NMR spectroscopy studies on 4-hydroxy-1-methylpiperidine betaine derivatives provide valuable data on molecular conformations, which are crucial for understanding the physical and chemical properties of molecules. This research offers detailed insights into the equatorial and axial protons' positions, aiding in the elucidation of molecular structures and the understanding of chemical dynamics (Dega-Szafran, Dulewicz, & Szafran, 2006).
Antibacterial Agents Development
The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues demonstrate the potential of 4-Chloro-1-methylpiperidine-4-carboxylic acid; hydrochloride derivatives in developing new antibacterial agents. These compounds' structure-activity relationships provide a foundation for designing more effective antibiotics (Egawa et al., 1984).
Environmental Degradation Studies
The electrochemical degradation of 4-chloro-2-methylphenoxyacetic acid in aqueous media by peroxi-coagulation and photoperoxi-coagulation methods suggests potential environmental applications for the degradation of hazardous compounds. This research highlights the efficiency of these methods in degrading pollutants and suggests a pathway for treating contaminated water sources (Boye, Brillas, & Dieng, 2003).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVIEDUOVQWUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methylpiperidine-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)



![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)


